Technical Monograph: Demycarosyl-3D-β-D-digitoxosylmithramycin SK (EC-8042)
Technical Monograph: Demycarosyl-3D-β-D-digitoxosylmithramycin SK (EC-8042)
[1][2][3][4]
Executive Summary: The "Mithralog" Paradigm
Demycarosyl-3D-β-D-digitoxosylmithramycin SK (herein referred to as DIG-MSK or EC-8042 ) represents a pinnacle of combinatorial biosynthesis. It is a genetically engineered analogue ("mithralog") of the aureolic acid antibiotic Mithramycin A (MTM).
While MTM is a potent inhibitor of the Sp1 transcription factor, its clinical utility has been truncated by severe toxicity (hepatotoxicity, hemorrhaging). DIG-MSK was designed to decouple this toxicity from therapeutic efficacy. By altering the aglycone side chain and the glycosylation pattern, DIG-MSK achieves a superior therapeutic index, exhibiting high antitumor activity against ovarian, colon, and melanoma cell lines with significantly reduced cytotoxicity in non-malignant fibroblasts.
Molecular Architecture & Structural Elucidation
The structure of DIG-MSK is a derivative of the parent polyketide, Mithramycin A. Its nomenclature reveals its three distinct structural deviations from the wild type.
Structural Deconstruction
| Structural Component | Parent (Mithramycin A) | Analogue (DIG-MSK / EC-8042) | Impact on Bioactivity |
| Aglycone Core | Premithramycinone with a pentyl side chain at C-3.[1][2] | "SK" Variant: Shortened butyl side chain with a relocated keto function (hydroxy-methoxy-oxo-butyl).[2] | Altered lipophilicity and DNA minor groove fit; contributes to reduced systemic toxicity. |
| Trisaccharide (C-D-E) | Sugar E is D-Mycarose (2,6-dideoxy-3-C-methyl-L-ribo-hexose). | Demycarosyl: Removal of Sugar E (Mycarose). | Removal of the branched sugar chain. |
| Sugar E Substitution | N/A | 3D-β-D-digitoxosyl: Addition of D-Digitoxose (2,6-dideoxy-D-ribo-hexose) at the C-3 position of Sugar D. | Changes hydrogen bonding potential and stereochemistry (L- to D-sugar switch) in the DNA-binding domain. |
Chemical Identity[3][6]
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Molecular Formula: C₅₀H₇₂O₂₃ (Calculated based on MTM-SK C₅₁H₇₄O₂₃ minus methyl group difference between Mycarose and Digitoxose).
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Class: Aureolic Acid Polyketide / Glycosylated Anthracenone.
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Key Motif: The "SK" side chain is generated by the inactivation of the ketoreductase gene mtmW, preventing the reduction of the distal ketone, leading to a spontaneous oxidative cleavage/rearrangement of the pentyl chain.
The "3D" Nomenclature Explained
The term "3D-β-D-digitoxosyl" is technically precise. In the aureolic acid trisaccharide chain (attached to C-6 of the aglycone), the sugars are labeled C, D, and E moving away from the core.
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Sugar C: D-Olivose
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Sugar D: D-Oliose
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Sugar E: Normally D-Mycarose attached to the 3-position of Sugar D.[3]
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In DIG-MSK: The D-Digitoxose is attached via a
-glycosidic bond to the 3-position of Sugar D (hence "3D").
Combinatorial Biosynthesis: The Engineering Protocol
The production of DIG-MSK is not a result of standard fermentation but rather a targeted genetic engineering workflow using Streptomyces argillaceus.
Biosynthetic Pathway Logic
The synthesis requires two simultaneous genetic interventions:
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Aglycone Modification: Inactivation of mtmW (C-3 side chain ketoreductase) to produce the "SK" aglycone.
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Glycosyltransferase (GT) Engineering: Introduction of a plasmid encoding flexible GTs and sugar biosynthetic genes (e.g., mtmGIV or specific "sugar plasmids" like pLNBIV) that drive the incorporation of D-digitoxose instead of D-mycarose.
Biosynthetic Workflow Diagram
Figure 1: Combinatorial biosynthetic pathway for DIG-MSK production in S. argillaceus mutants.
Mechanism of Action & Pharmacodynamics
DNA Binding & Transcription Inhibition
Like its parent, DIG-MSK binds to the minor groove of GC-rich DNA sequences in the presence of divalent cations (Mg²⁺). However, the "SK" side chain and the altered trisaccharide modify the binding kinetics.
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Target: The molecule acts as a competitive inhibitor of the Sp1 transcription factor , preventing it from binding to GC-box promoter regions.
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Selectivity: The structural changes in DIG-MSK result in a different DNA binding affinity profile, which correlates with its ability to suppress Sp1-driven oncogenes (e.g., VEGF, c-Myc, hTERT) while sparing normal cellular transcription machinery.[1]
The Therapeutic Window
The critical advantage of DIG-MSK is the "uncoupling" of efficacy and toxicity.
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Mithramycin A: High potency, but lethal toxicity at therapeutic doses.
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DIG-MSK: Retains or exceeds anti-tumor potency (especially in ovarian and colon cancer xenografts) but shows >10-fold reduction in toxicity in murine models. This is attributed to the altered lipophilicity of the SK side chain affecting tissue distribution and metabolism.
Experimental Protocols: Isolation and Characterization
For researchers aiming to replicate or utilize DIG-MSK, the following protocol summarizes the isolation workflow established in the foundational literature (Núñez et al., 2012).
Production Strain Cultivation
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Strain: Streptomyces argillaceus M7W1 (ΔmtmW) transformed with plasmid pLNBIV (encoding digitoxose biosynthesis).
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Seed Culture: Inoculate TSB (Tryptic Soy Broth) with spores; incubate at 30°C, 250 rpm for 24 hours.
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Fermentation: Transfer seed (2.5% v/v) to R5A production medium. Incubate for 5-7 days at 30°C.
Extraction and Purification
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Harvest: Separate mycelium from supernatant via centrifugation.
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Extraction:
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Extract supernatant with ethyl acetate (2x volume).
-
Extract mycelium with acetone; evaporate acetone and extract the aqueous residue with ethyl acetate.
-
-
Concentration: Combine organic phases and evaporate to dryness in vacuo.
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Flash Chromatography: Dissolve residue in chloroform. Apply to a silica gel column. Elute with a gradient of chloroform/methanol (from 95:5 to 80:20).
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HPLC Purification (Polishing):
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Column: C18 Reverse Phase (e.g., 5 µm, 10 x 250 mm).
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Mobile Phase: Isocratic elution or gradient acetonitrile/water + 0.1% TFA.
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Detection: UV at 280 nm and 405 nm (characteristic aureolic acid absorbance).
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Validation Criteria (Self-Validating System)
To ensure the isolated compound is DIG-MSK and not a co-metabolite:
-
Mass Spectrometry: ESI-MS must show an [M+Na]⁺ ion consistent with the calculated mass (approx. m/z 1075-1080 range, verify exact mass C₅₀H₇₂O₂₃Na).
-
NMR Fingerprint:
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Absence of the C-3 pentyl side chain signals (check for butyl/keto signals).
-
Absence of the mycarose C-3 methyl doublet.[4]
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Presence of digitoxose signals (distinct chemical shifts in the sugar region).
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References
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Núñez, L. E., et al. (2012). A Novel Mithramycin Analogue with High Antitumor Activity and Less Toxicity Generated by Combinatorial Biosynthesis. Journal of Medicinal Chemistry.[5][6]
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Remsing, L. L., et al. (2003). Mithramycin SK, a novel antitumor drug with improved therapeutic index...[7][8] Journal of the American Chemical Society.[9][8][10]
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Vizcaíno, C., et al. (2014). The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription.[11] Biochemical Pharmacology.
-
Wohlert, S. E., et al. (1999). The structure of mithramycin reinvestigated.[8] Journal of Natural Products.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mithramycin SK, A Novel Antitumor Drug with Improved Therapeutic Index, Mithramycin SA, and Demycarosyl-mithramycin SK: Three New Products Generated in the Mithramycin Producer Streptomyces argillaceus through Combinatorial Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A NOVEL MITHRAMYCIN ANALOGUE WITH HIGH ANTITUMOR ACTIVITY AND LESS TOXICITY GENERATED BY COMBINATORIAL BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Demycarosyl-3D-β-D-digitoxosylmithramycin SK | Neuro Mice [neuromice.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. BGC0000247 [mibig.secondarymetabolites.org]
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- 11. The activity of a novel mithramycin analog is related to its binding to DNA, cellular accumulation, and inhibition of Sp1-driven gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
